molecular formula C8H13F2NO2 B2428082 Ethyl 4,4-difluoropiperidine-3-carboxylate CAS No. 1303972-99-7

Ethyl 4,4-difluoropiperidine-3-carboxylate

Cat. No.: B2428082
CAS No.: 1303972-99-7
M. Wt: 193.194
InChI Key: RTZFFPLJSYELAC-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C8H13F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 4-position of the piperidine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-difluoropiperidine-3-carboxylate typically involves the fluorination of a piperidine derivative. One common method is the reaction of ethyl 4-piperidinecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoropiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-difluoropiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4,4-difluoropiperidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to target molecules. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Ethyl 4,4-difluoropiperidine-3-carboxylate can be compared with other fluorinated piperidine derivatives:

Properties

IUPAC Name

ethyl 4,4-difluoropiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-2-13-7(12)6-5-11-4-3-8(6,9)10/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZFFPLJSYELAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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